molecular formula C10H12ClNO4S B1338865 Benzyl 2-(chlorosulfonyl)ethylcarbamate CAS No. 52530-50-4

Benzyl 2-(chlorosulfonyl)ethylcarbamate

Cat. No. B1338865
CAS RN: 52530-50-4
M. Wt: 277.73 g/mol
InChI Key: CRVCWUXOKRGDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kinetic Study of the Oxidation of Substituted Benzyl Alcohols

The research on the oxidation of substituted benzyl alcohols by ethyl chlorocarbamate (ECC) provides insight into the reaction kinetics and the formation of benzaldehyde as the main product. The study indicates that the reaction is first-order with respect to the alcohol, ECC, and hydrogen ion, and it also highlights the significance of kinetic isotope effects in the process .

Alkyl 4-chlorobenzoyloxycarbamates in Aminohydroxylation

Alkyl 4-chlorobenzoyloxycarbamates have been developed as nitrogen source reagents for the intermolecular Sharpless aminohydroxylation reaction. This research demonstrates the effectiveness of these reagents under base-free conditions and explores the scope and limitations of the method with various alkenes, particularly trans-cinnamates .

Synthetic Equivalent of Ethylene 1,2-Dipole

The study of 1,1-Bis(benzenesulfonyl)ethylene reveals its role as a synthetic equivalent of ethylene 1,2-dipole. The research suggests that this compound can engage in dipolar reaction mechanisms with olefins, leading to products that can be desulfonylated into formal ethylene adducts .

Malonic Ester-type Syntheses with Ethyl (Benzothiazol-2-ylsulfonyl)acetate

A novel methodology for synthesizing substituted carboxylic acids using ethyl (benzothiazol-2-ylsulfonyl)acetate is described. The process involves alkylation followed by desulfinating and hydrolysis under mild conditions to yield the desired products in good-to-excellent yields .

Generation of Reactive Benzyl Cations

A new method for generating highly reactive benzyl cations through the thermal decomposition of aryl-benzyl-sulfamoylcarbamates is presented. These cations are capable of alkylating aromatic compounds efficiently without the need for catalysts .

Molecular Structure and Vibrational Spectra Analysis

The molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide have been studied using Hartree-Fock and density functional methods. The research compares calculated geometric parameters and vibrational frequencies with experimental data, providing assignments for fundamental vibrational modes .

Substituted Benzyl N-Nitrosocarbamates Synthesis

The synthesis and characterization of substituted benzyl N-nitrosocarbamates with specific functionalities are reported. These compounds are part of a broader effort to design photolabile structures for controlled release applications .

Nonlinear Optical Material: Tolane Derivative Synthesis

A novel tolane derivative, ethyl 2-(4-benzyloxyphenylethynyl)-5-nitrobenzene-1-carbamate, has been synthesized and structurally characterized as a potential nonlinear optical material. The study highlights the importance of hydrogen bonding in achieving non-centrosymmetric geometry, which is crucial for nonlinear optical properties .

Scientific Research Applications

Inhibition of Carbonic Anhydrase Enzymes

A study conducted by Göksu et al. (2014) synthesized sulfamoyl carbamates and sulfamide derivatives, including reactions with chlorosulfonyl isocyanate (CSI), to investigate their inhibition effects on human carbonic anhydrase isoenzymes. The novel benzylsulfamide analogs demonstrated nanomolar inhibition constants, indicating their potential for therapeutic applications in conditions where carbonic anhydrase activity modulation is beneficial (Göksu et al., 2014).

Friedel-Crafts Alkylation Catalyst

Sefkow and Buchs (2003) described a method for generating highly reactive benzyl cations from aryl-benzyl-sulfamoylcarbamates, obtained through a reaction with chlorosulfonyl isocyanate. This method facilitated the uncatalyzed Friedel-Crafts alkylation of aromatic compounds, showcasing the compound's role in organic synthesis (Sefkow & Buchs, 2003).

Europium Complex Nanowire Fabrication

Li et al. (2002) reported the synthesis of a new compound involving benzyl 2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}-1,1-bis{2-[ethyl(phenyl)amino]-2-oxoethoxymethyl}ethylcarbamate for the fabrication of Europium (Eu(III)) complex nanowires. This work highlighted the compound's application in the development of materials with enhanced luminescence properties for potential use in electronic and photonic devices (Li et al., 2002).

Novel Anti-Helicobacter pylori Agents

Carcanague et al. (2002) expanded on the chemistry of benzimidazole sulfanyl derivatives to include ethyl carbamates, displaying potent activity against Helicobacter pylori. This study underscores the compound's utility in developing new antimicrobial agents (Carcanague et al., 2002).

Gas Phase Elimination Kinetics Study

Luiggi et al. (2002) investigated the elimination kinetics of ethyl N-benzyl-N-cyclopropylcarbamate, offering insights into the steric factors affecting the rate of decomposition. This research provides valuable information for the design of carbamate-based compounds with specific reactivity profiles (Luiggi et al., 2002).

Safety And Hazards

The safety information for Benzyl 2-(chlorosulfonyl)ethylcarbamate indicates that it is dangerous . It has hazard statements H302, H312, H314, and H332, indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . Appropriate precautions should be taken when handling this compound .

properties

IUPAC Name

benzyl N-(2-chlorosulfonylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVCWUXOKRGDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80532213
Record name Benzyl [2-(chlorosulfonyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(chlorosulfonyl)ethylcarbamate

CAS RN

52530-50-4
Record name Benzyl [2-(chlorosulfonyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-[2-(chlorosulfonyl)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of taurine (12.5 g, 100 mmol), benzyl chloroformate (15.1 mL, 105 mmol) and sodium carbonate (10.6 g, 100 mmol) in water (250 mL) was stirred at room temperature for overnight. The product mixture was extracted with diethyl ether. The organic extract was concentrated under vacuum to provide 2-{[(benzyloxy)carbonyl]-amino}ethanesulfonic acid. Without further purification, the sulfonic acid was treated with thionyl chloride (15 mL, 206 mmol) with external ice-water bath cooling. The resultant mixture was stirred at room temperature for 1 hour, and poured into ice water. The mixture was extracted with diethyl ether. The organic extract was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated under vacuum to provide the title compound as white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

This compound was prepared using the method of T. S. Widlanski and J. Huang, Tet. Lett. 1992, 33: 2657. A solution of triphenylphosphine (17.6 g, 67.4 mmol) in dry CH2Cl2 (90 mL) was cooled to zero degrees C. under nitrogen and treated with neat sulfuryl chloride (5.96 mL, 74.2 mmol) to give a yellow solution. The solution was recooled to 5 degrees C. and crushed solid sodium 2-{[(benzyloxy)carbonyl]amino}ethanesulfonate (12 g, 42.6 mmol) prepared as described by Bricas et al., Biochimica et Biophysica Acta 1955, (18), 358, was added all at once to give a white suspension. The reaction was allowed to warm to room temperature and stirred for 3 hours. The volatiles were removed in vacuo to give an oily/solid residue that was suspended in EtOAc and added to the top of a silica column (3 inches by 150 mm) packed in EtOAc. The product was eluted with EtOAc and the UV active fractions were combined and evaporated to give the product as a white solid.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
5.96 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

2-(N-benzyloxycarbonylamino)ethanesulfonic acid (0.6 g; 2.31 mmol) was suspended in dry toluene (6 mL) and PCl5 was added (0.65 g; 3.11 mmol). The mixture was refluxed for 2 h, until complete dissolution of the reagents. After cooling at room temperature, the solvent was evaporated off under vacuum to give the crude 2-(N-benzyloxycarbonylamino)-ethanesulfonyl chloride pure enough for the next step.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.